molecular formula C8H6Cl2N2O3 B2856009 2-[(5,6-Dichloropyridin-3-yl)formamido]acetic acid CAS No. 1098384-79-2

2-[(5,6-Dichloropyridin-3-yl)formamido]acetic acid

Cat. No.: B2856009
CAS No.: 1098384-79-2
M. Wt: 249.05
InChI Key: FYNHUINXQWOQRU-UHFFFAOYSA-N
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Description

2-[(5,6-Dichloropyridin-3-yl)formamido]acetic acid is a synthetic organic compound with the molecular formula C₈H₆Cl₂N₂O₃ and a molecular weight of 249.06 g/mol (calculated from atomic masses). Its CAS registry number is 1098384-79-2 . Structurally, it consists of a pyridine ring substituted with two chlorine atoms at positions 5 and 6, linked via a formamido group to an acetic acid moiety.

Properties

IUPAC Name

2-[(5,6-dichloropyridine-3-carbonyl)amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2N2O3/c9-5-1-4(2-11-7(5)10)8(15)12-3-6(13)14/h1-2H,3H2,(H,12,15)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYNHUINXQWOQRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)Cl)C(=O)NCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 5,6-Dichloronicotinoyl Chloride

5,6-Dichloronicotinic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] under reflux conditions. Catalytic dimethylformamide (DMF) accelerates the reaction, producing the acyl chloride intermediate.

Reaction Conditions:

  • Solvent: Anhydrous dichloromethane (DCM) or toluene
  • Temperature: 60–80°C
  • Duration: 4–6 hours
  • Yield: 85–92%

Coupling with Glycine

The acyl chloride is reacted with glycine in aqueous sodium hydroxide (NaOH) or in the presence of a tertiary amine (e.g., triethylamine) to neutralize HCl byproducts.

Optimized Protocol:

  • Dissolve glycine (1.0 equiv) in 10% NaOH (aq).
  • Add 5,6-dichloronicotinoyl chloride (1.05 equiv) dropwise at 0–5°C.
  • Stir for 2 hours, acidify with HCl to pH 2–3, and extract with ethyl acetate.
  • Crystallize from ethanol/water (1:1) to obtain the pure product.

Key Data:

  • Purity: ≥95% (HPLC)
  • Isolated Yield: 78–85%

Solid-Phase Synthesis Using Coupling Agents

Alternative methods employ carbodiimide-based coupling agents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC), with hydroxybenzotriazole (HOBt) as an activator.

Reaction Mechanism

The carboxylic acid group of 5,6-dichloronicotinic acid is activated to an O-acylisourea intermediate, which reacts with glycine’s amine group.

Procedure:

  • Dissolve 5,6-dichloronicotinic acid (1.0 equiv) and HOBt (1.2 equiv) in DMF.
  • Add EDC (1.5 equiv) and stir for 30 minutes.
  • Introduce glycine (1.1 equiv) and stir at room temperature for 12–18 hours.
  • Purify via column chromatography (silica gel, ethyl acetate/hexane).

Advantages:

  • Mild conditions (25°C) minimize side reactions.
  • Suitable for scale-up (multi-gram quantities).

Challenges:

  • Requires rigorous drying of solvents.
  • Column purification reduces yield (65–72%).

Catalytic Hydrogenation of Nitrile Precursors

A less common approach involves reducing a nitrile intermediate to the primary amine, followed by acylation.

Synthesis of 3-Cyano-5,6-dichloropyridine

5,6-Dichloropyridine-3-carbonitrile is prepared via Rosenmund-von Braun reaction using CuCN in dimethyl sulfoxide (DMSO) at 150°C.

Reaction Scheme:
$$ \text{5,6-Dichloro-3-iodopyridine} + \text{CuCN} \rightarrow \text{5,6-Dichloropyridine-3-carbonitrile} + \text{CuI} $$

Hydrogenation and Acylation

The nitrile is hydrogenated over Raney nickel (H₂, 40 psi) to 5,6-dichloropyridin-3-amine, which is then acylated with chloroacetic acid under basic conditions.

Critical Parameters:

  • Hydrogenation Temperature: 50–60°C
  • Catalyst: Raney Ni (10 wt%)
  • Acylation Base: K₂CO₃ in acetone
  • Overall Yield: 60–68%

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability Cost Efficiency
Acylation (Section 1) 78–85 ≥95 High Moderate
Solid-Phase (Section 2) 65–72 ≥98 Medium High
Hydrogenation (Section 3) 60–68 ≥90 Low Low

Key Findings:

  • The acylation route (Section 1) is industrially preferred due to scalability and yield.
  • Solid-phase synthesis (Section 2) offers higher purity but is cost-prohibitive for large batches.
  • Hydrogenation (Section 3) is limited by multi-step complexity and lower efficiency.

Analytical Characterization

Spectroscopic Data:

  • ¹H NMR (DMSO-d₆): δ 12.65 (s, 1H, COOH), 8.52 (d, J = 2.4 Hz, 1H, Py-H), 8.21 (d, J = 2.4 Hz, 1H, Py-H), 4.12 (s, 2H, CH₂), 3.95 (s, 2H, NH₂).
  • IR (KBr): 3300 cm⁻¹ (N-H), 1705 cm⁻¹ (C=O), 1540 cm⁻¹ (C-Cl).

Chromatographic Validation:

  • HPLC: Retention time 6.8 min (C18 column, MeCN/H₂O 60:40, 1.0 mL/min).

Chemical Reactions Analysis

Types of Reactions

2-[(5,6-Dichloropyridin-3-yl)formamido]acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce amine derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity
Research indicates that compounds similar to 2-[(5,6-Dichloropyridin-3-yl)formamido]acetic acid possess significant antimicrobial properties. Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains, including Pseudomonas aeruginosa and Klebsiella pneumoniae, demonstrating potential as antibacterial agents .

2. Anticancer Properties
The compound has been investigated for its cytotoxic effects against cancer cells. In vitro studies have highlighted its ability to induce apoptosis in cancer cell lines, suggesting a possible role in cancer therapy . The mechanism of action appears to involve the disruption of cellular signaling pathways critical for tumor survival.

3. Central Nervous System Effects
There is emerging evidence that this compound may interact with nicotinic acetylcholine receptors (nAChRs), which are implicated in several neurological disorders. This interaction could pave the way for developing treatments for conditions like Alzheimer's disease and other cognitive impairments .

Agricultural Applications

1. Plant Growth Regulators
The compound has potential applications as a plant growth regulator. Its structural similarity to known phytohormones suggests it could influence plant growth and development processes, such as root elongation and flowering time . This application could be particularly beneficial in enhancing crop yields and resilience against environmental stressors.

2. Pest Control
Research is underway to explore the use of this compound as an environmentally friendly pesticide alternative. Its efficacy against specific pests could provide a sustainable option for pest management in agriculture .

Synthesis and Chemical Applications

1. Building Block for Drug Development
this compound serves as a versatile building block in the synthesis of various biologically active compounds. It can be utilized to create derivatives that may enhance pharmacological properties or reduce side effects .

2. Synthesis of Novel Compounds
The compound is involved in synthesizing other chemical entities through various reactions, including amide bond formation and coupling reactions with other functional groups. This versatility makes it a valuable intermediate in pharmaceutical chemistry .

Case Studies

StudyFocusFindings
Study 1 Antimicrobial activityDemonstrated inhibition of Pseudomonas aeruginosa at low concentrations with a minimum inhibitory concentration (MIC) of 3.12 μg/mL .
Study 2 Anticancer propertiesInduced apoptosis in multiple cancer cell lines, suggesting potential for further development as an anticancer agent .
Study 3 Plant growth regulationShowed enhanced root elongation in treated plants compared to controls, indicating possible use as a growth regulator .

Mechanism of Action

The mechanism of action of 2-[(5,6-Dichloropyridin-3-yl)formamido]acetic acid involves its interaction with specific molecular targets. The dichloropyridine ring can interact with enzymes or receptors, potentially inhibiting their activity. The formamido and acetic acid groups may also play a role in binding to biological molecules, affecting their function and signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-[(5,6-Dichloropyridin-3-yl)formamido]acetic acid with structurally related compounds, focusing on molecular properties, substituent patterns, and inferred physicochemical characteristics.

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Structural/Functional Differences
This compound C₈H₆Cl₂N₂O₃ 249.06 5,6-dichloro-pyridine Reference compound: High halogen content may enhance electronegativity and lipophilicity.
2-[(6-Chloropyridin-3-yl)formamido]acetic acid C₈H₇ClN₂O₃ 214.55 6-chloro-pyridine Single chlorine substitution reduces electronegativity; may lower stability compared to dichloro analogs.
2-[(Thiophen-3-yl)formamido]acetic acid C₇H₇NO₃S 185.20 Thiophene (sulfur heterocycle) Replacing pyridine with thiophene introduces sulfur, increasing polarizability but reducing basicity.
3-Hydroxyhippuric acid C₉H₉NO₄ 195.17 3-hydroxy-phenyl Hydroxyl group enhances aqueous solubility; lacks halogen substituents.
2-[(2-Chloro-6-fluorophenyl)formamido]acetic acid C₉H₇ClFNO₃ 231.61 2-chloro-6-fluoro-phenyl Mixed halogen substitution on benzene ring; fluorine may improve metabolic stability.
2-[(3-Chloro-1-benzothiophen-2-yl)formamido]acetic Acid C₁₁H₈ClNO₃S 269.70 Benzothiophene with 3-chloro substitution Larger aromatic system increases lipophilicity; sulfur atom may influence redox properties.
2-(2,5,6-Trichloropyridin-3-yl)acetic acid C₇H₄Cl₃NO₂ 240.47 2,5,6-trichloro-pyridine Three chlorine atoms enhance hydrophobicity; potential steric hindrance effects.

Key Findings from Structural Comparisons :

Halogen Substitution: The dichloro and trichloro pyridine derivatives exhibit higher molecular weights and lipophilicity compared to mono-halogenated analogs. Increased halogen content may improve binding affinity to hydrophobic targets but reduce aqueous solubility .

Heterocyclic Core Variations :

  • Replacing pyridine with thiophene (e.g., 2-[(thiophen-3-yl)formamido]acetic acid) introduces sulfur, which may alter electronic distribution and hydrogen-bonding capacity .
  • Benzothiophene-containing analogs (e.g., 2-[(3-Chloro-1-benzothiophen-2-yl)formamido]acetic Acid) exhibit higher molecular weights and extended aromatic systems, likely increasing membrane permeability .

Solubility and Stability: Hydroxyl-substituted derivatives (e.g., 3-Hydroxyhippuric acid) demonstrate superior aqueous solubility due to polar functional groups, whereas halogenated analogs are more suited for lipid-rich environments .

Biological Activity

2-[(5,6-Dichloropyridin-3-yl)formamido]acetic acid is a compound that has attracted attention due to its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article reviews the synthesis, biological activity, mechanisms of action, and relevant case studies pertaining to this compound.

Synthesis

The synthesis of this compound typically involves the reaction of 5,6-dichloropyridine with formamide followed by acylation with chloroacetic acid. The reaction conditions often utilize bases such as sodium hydroxide or potassium carbonate to facilitate nucleophilic substitution reactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential use as an antimicrobial agent. The compound's structure allows it to interact with bacterial enzymes, inhibiting their function and leading to cell death.

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. In vivo experiments have shown that it can reduce inflammation markers in animal models. Specifically, it has been tested in carrageenan-induced paw edema models, where it exhibited a significant reduction in swelling comparable to standard anti-inflammatory drugs like diclofenac .

The mechanism of action for this compound involves its interaction with specific molecular targets within biological systems. The dichloropyridine moiety may inhibit enzymes involved in inflammatory pathways, while the formamido and acetic acid groups contribute to binding interactions that modulate biological activity.

Study 1: Anti-inflammatory Activity

A study evaluated the anti-inflammatory efficacy of various derivatives of similar compounds. It was found that several derivatives showed comparable activity to diclofenac in reducing inflammation in rat models. The results indicated a dose-dependent response with significant inhibition of paw edema at higher concentrations .

Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of this compound against a range of pathogens. The compound demonstrated notable inhibitory effects on Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics.

Comparative Analysis

To understand the uniqueness and efficacy of this compound compared to similar compounds, a comparative analysis is presented below:

Compound NameStructure FeaturesAntimicrobial ActivityAnti-inflammatory Activity
This compoundDichloropyridine ring with formamido and acetic acid groupsHighSignificant
2-(2,6-Dichloropyridin-3-yl)acetic acidSimilar structure but lacks formamido groupModerateModerate
2,5-DichloropyridineLacks functional groups present in target compoundLowLow

Q & A

Q. What are the recommended synthetic routes for 2-[(5,6-Dichloropyridin-3-yl)formamido]acetic acid, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via amide bond formation between 5,6-dichloropyridine-3-carboxylic acid and glycine derivatives. A common approach involves using coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base (e.g., triethylamine) under anhydrous conditions . Optimization includes:
  • Temperature control (0–25°C) to minimize side reactions.
  • Solvent selection (e.g., DMF or acetonitrile) to enhance solubility of intermediates.
  • Purification via reverse-phase HPLC or recrystallization from ethanol/water mixtures .

Q. What analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

  • Methodological Answer :
  • HPLC-MS : For purity assessment and detection of byproducts (e.g., unreacted starting materials) using C18 columns and a water/acetonitrile gradient with 0.1% formic acid .
  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm the formamido linkage (δ ~8.5 ppm for CONH) and pyridinyl chlorine substituents .
  • Elemental Analysis : Validate stoichiometry (C, H, N, Cl) with ≤0.4% deviation from theoretical values .

Q. How does the compound’s solubility vary across solvents, and what implications does this have for in vitro assays?

  • Methodological Answer : Solubility data (Table 1) indicates polar aprotic solvents (e.g., DMSO) are optimal for stock solutions. For aqueous buffers (pH 7.4), co-solvents like ethanol (<5% v/v) may be required. Precipitation risks in high-salt conditions necessitate pre-testing via dynamic light scattering (DLS) .
SolventSolubility (mg/mL)
DMSO>50
Ethanol~20
Water (pH 7)<1

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

  • Methodological Answer : Discrepancies may arise from assay-specific variables:
  • Receptor Binding Assays : Validate target specificity using competitive binding studies with labeled ligands (e.g., radioligands or fluorescent probes) .
  • Cellular Uptake : Quantify intracellular concentrations via LC-MS/MS to correlate bioactivity with pharmacokinetic parameters .
  • Batch Variability : Characterize impurities (e.g., dichloropyridine isomers) using high-resolution mass spectrometry (HRMS) .

Q. What computational strategies are suitable for predicting the compound’s metabolic stability and off-target interactions?

  • Methodological Answer :
  • Docking Studies : Use software like AutoDock Vina to model interactions with cytochrome P450 enzymes (e.g., CYP3A4) and predict metabolic hotspots .
  • Molecular Dynamics (MD) : Simulate aqueous solubility and membrane permeability (logP) with force fields like AMBER or CHARMM .
  • QSAR Models : Train datasets on structurally related acyl glycines (e.g., 3-hydroxyhippuric acid) to forecast ADME properties .

Q. What experimental designs are recommended for probing the compound’s mechanism of action in disease models?

  • Methodological Answer :
  • In Vivo Models : Use CRISPR-engineered rodents with knock-in mutations in putative target genes (e.g., inflammatory mediators) .
  • Transcriptomics : Pair RNA-seq with compound treatment to identify differentially expressed pathways (e.g., NF-κB or MAPK) .
  • Isotope Tracing : Incorporate ¹³C-labeled acetic acid moieties to track metabolic incorporation into cellular biomolecules .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s stability under acidic conditions?

  • Methodological Answer : Stability studies must standardize:
  • pH Range : Test degradation kinetics in buffers (pH 1–6) simulating gastric fluid.
  • Temperature : Compare room temperature vs. accelerated conditions (40°C).
  • Analytical Endpoints : Use tandem MS to identify degradation products (e.g., hydrolyzed formamide or decarboxylated derivatives) .

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